3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide
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Overview
Description
3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide is a complex organic compound characterized by its dual sulfonamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia or an amine.
N-Alkylation: The N-methyl and N-(3-methoxypropyl) groups are introduced via alkylation reactions, typically using alkyl halides in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of methoxybenzoic acids.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes to study sulfonamide interactions in biological systems.
Medicine
Medicinally, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its potential as a therapeutic agent, particularly in targeting bacterial enzymes.
Industry
Industrially, the compound may be used in the production of dyes, pigments, and other specialty chemicals due to its stable sulfonamide groups.
Mechanism of Action
The mechanism of action for compounds like 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide often involves the inhibition of enzymes by mimicking the structure of natural substrates. The sulfonamide groups can interact with enzyme active sites, blocking the normal substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in antibacterial applications, where the compound can inhibit bacterial growth by targeting specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methoxypropyl)-N-methylbenzenesulfonamide
- 3-benzenesulfonamido-4-methoxy-N-methylbenzenesulfonamide
- N-(3-methoxypropyl)-N-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide is unique due to its dual sulfonamide groups, which enhance its chemical reactivity and potential for diverse applications. The presence of both methoxy and sulfonamide groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
2694728-52-2 |
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Molecular Formula |
C18H24N2O6S2 |
Molecular Weight |
428.5 |
Purity |
95 |
Origin of Product |
United States |
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